

equianalgesic dose conversion between morphine and other opioid analgesics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morphine hydrochloride trihydrate*

Cat. No.: *B1234579*

[Get Quote](#)

Equianalgesic Dose Conversion: A Comparative Guide for Opioid Analgesics

This guide provides a comprehensive comparison of equianalgesic doses for morphine and other commonly prescribed opioid analgesics, intended for researchers, scientists, and drug development professionals. It includes quantitative data, experimental methodologies for determining analgesic efficacy, and diagrams of key physiological and clinical pathways.

Equianalgesic Dose Comparison

Equianalgesic tables are essential tools in pain management, providing a basis for converting doses when switching between different opioid medications or routes of administration.^[1] These conversions are approximations and require careful clinical judgment, as there is significant inter-individual variability and incomplete cross-tolerance between opioids.^{[2][3]} Due to this incomplete cross-tolerance, a dose reduction of 30-50% is often recommended when switching opioids to avoid overdose.^{[3][4][5][6]} The following table summarizes approximate equianalgesic doses relative to 10 mg of parenteral morphine.

Opioid Analgesic	Parenteral Dose (mg)	Oral Dose (mg)	Oral Morphine Conversion Factor (Divide by)	Notes
Morphine	10	20-30	1.0	Gold standard for comparison. Caution in severe renal impairment. [4]
Hydromorphone	1.5	4-7.5	5 - 7.5	Preferred for patients with renal disease. [4] [7]
Oxycodone	N/A in US	20	1.5 - 2	The parenteral form is not available in the United States. [5] [7]
Codeine	120 (SC only)	200	0.1	Metabolized to morphine. [8]
Fentanyl	0.1 (100 mcg)	N/A	Varies	Transdermal patch conversion is complex and based on 24-hour morphine dose. [8]
Hydrocodone	N/A	20-30	1.0	Often available in combination with non-opioids.
Tapentadol	N/A	100	0.3 - 0.4	Dual mechanism of action. [7] [9]
Tramadol	100	100-150	0.1 - 0.2	Weak opioid agonist with

				effects on serotonin and norepinephrine reuptake.[7][10]
Methadone	5-10	10-20	Highly variable	Conversion is complex and nonlinear; requires specialist experience.[1][5]

Disclaimer: The conversion factors provided are derived from a variety of sources and should be used as a guideline only.[11][12][13] Doses must be individualized and titrated to clinical effect.

Experimental Protocols for Determining Analgesic Efficacy

The establishment of equianalgesic ratios relies on data from both preclinical and clinical studies. These experiments are designed to quantify and compare the analgesic potency and efficacy of different opioid compounds.

A common preclinical approach to determine an opioid's intrinsic efficacy is the operational model of agonism, which involves partially inactivating the target receptors to quantify the agonist's ability to produce a response.[14][15]

Objective: To determine the analgesic efficacy (τ) of an opioid agonist in an animal model.

Protocol:

- Animal Model: Mice are commonly used.
- Receptor Inactivation: A subset of animals is treated with an irreversible μ -opioid receptor antagonist, such as clopinamox (CCAM). This dose-dependently reduces the number of available receptors.[14]

- Dose-Response Study: 24 hours after antagonist administration, a cumulative dose-response study is conducted. The test opioid (e.g., fentanyl, morphine) is administered subcutaneously at increasing doses.[14]
- Analgesic Assessment: Analgesia is measured at the time of peak effect using a nociceptive test, such as the warm-water tail-flick test. The latency to tail withdrawal from the stimulus is recorded.
- Data Analysis: The dose-response curves for the opioid in control versus antagonist-treated animals are compared. The rightward shift in the dose-response curve caused by the receptor inactivation is used to calculate the efficacy parameter (τ). A higher τ value indicates greater analgesic efficacy.[14]

Clinical determination of equianalgesic doses often involves head-to-head comparisons in patients with chronic pain.

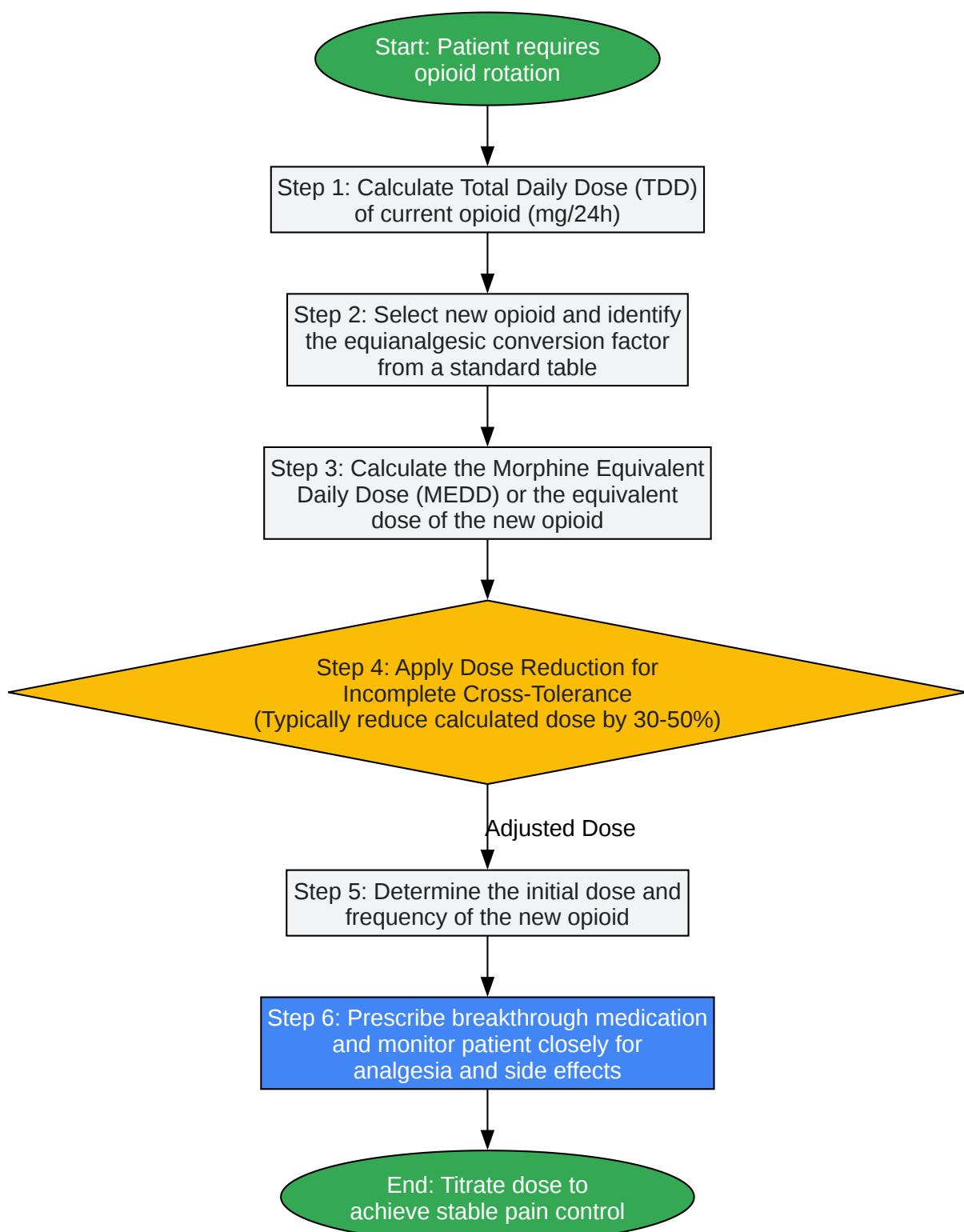
Objective: To compare the analgesic efficacy and safety of two different opioid formulations in a specific patient population.

Protocol:

- Study Population: Patients with a specific condition, such as chronic low-back pain, who have not found relief with non-opioid analgesics are recruited.[16]
- Study Design: A randomized, double-blind, parallel-group or crossover study design is employed. Patients are randomly assigned to receive one of the treatment arms (e.g., transdermal buprenorphine vs. oral oxycodone/naloxone).[16][17]
- Intervention: Patients begin treatment at a low dose. The dose is titrated weekly based on a predefined pain score (e.g., if the Visual Analog Scale (VAS) score is ≥ 4).[16] A protocol for rescue analgesia (e.g., acetaminophen) is established.
- Outcome Measures:
 - Primary Endpoint: Change in pain intensity from baseline, measured using a validated scale like the VAS.

- Secondary Endpoints: Functional status (e.g., Oswestry Disability Index - ODI), use of rescue medication, and incidence of adverse effects are recorded at baseline and follow-up visits.[16]
- Statistical Analysis: Appropriate statistical methods, such as analysis of covariance (ANCOVA) adjusted for baseline scores, are used to compare the outcomes between treatment groups.[16]

Visualization of Pathways and Processes


Opioid analgesics primarily exert their effects by activating G-protein coupled receptors (GPCRs). The desired analgesic effects are mediated through the G-protein signaling pathway, while many adverse effects, such as tolerance and respiratory depression, are linked to the β -arrestin pathway.[18][19][20]

[Click to download full resolution via product page](#)

Caption: Opioid receptor signaling cascade via G-protein and β -arrestin pathways.

The process of converting a patient from one opioid to another follows a systematic workflow to ensure safety and efficacy. This involves calculating the total daily dose, applying the correct conversion ratio, and making a crucial adjustment for incomplete cross-tolerance.

[Click to download full resolution via product page](#)

Caption: Logical workflow for equianalgesic opioid dose conversion in clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Equianalgesic dose ratios for opioids. a critical review and proposals for long-term dosing
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opioid Conversion Calculator for Morphine Equivalents [northwestpainguidance.org]
- 3. Equianalgesic doses of opioids – their use in clinical practice - PMC
[pmc.ncbi.nlm.nih.gov]
- 4. surgery.utoronto.ca [surgery.utoronto.ca]
- 5. Table: Equianalgesic Doses of Opioid Analgesics*,†,‡-MSD Manual Professional Edition
[msdmanuals.com]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. Estimating dose equivalence from oral morphine to other opioids – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. health.wa.gov.au [health.wa.gov.au]
- 10. anzca.edu.au [anzca.edu.au]
- 11. tandfonline.com [tandfonline.com]
- 12. odprn.ca [odprn.ca]
- 13. mypcnow.org [mypcnow.org]
- 14. The Analgesic Efficacy of Fentanyl: Relationship to Tolerance and μ -Opioid Receptor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dosing protocol and analgesic efficacy determine opioid tolerance in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Target-Controlled Infusion with PSI- and ANI-Guided Sufentanil Versus Remifentanil in Remimazolam-Based Total Intravenous Anesthesia for Postoperative Analgesia and

Recovery After Laparoscopic Subtotal Gastrectomy: A Randomized Controlled Study
[mdpi.com]

- 18. Redirecting [linkinghub.elsevier.com]
- 19. Opioid signaling and design of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [equianalgesic dose conversion between morphine and other opioid analgesics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234579#equianalgesic-dose-conversion-between-morphine-and-other-opioid-analgesics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com